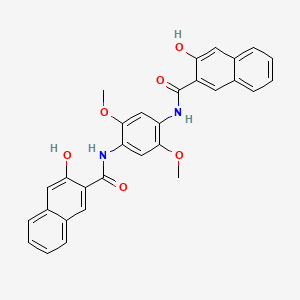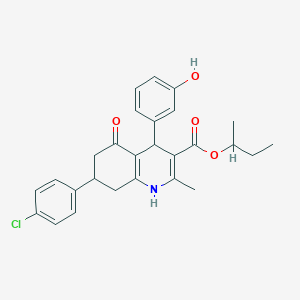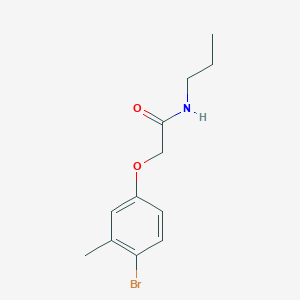![molecular formula C27H19N3O3 B4937393 N,N'-[5-(1,3-benzoxazol-2-yl)-1,3-phenylene]dibenzamide](/img/structure/B4937393.png)
N,N'-[5-(1,3-benzoxazol-2-yl)-1,3-phenylene]dibenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-[5-(1,3-benzoxazol-2-yl)-1,3-phenylene]dibenzamide, commonly known as BBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBP is a dibenzamide derivative that has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects.
作用機序
The mechanism of action of BBP is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes, such as DNA replication and protein synthesis. BBP has been shown to bind to DNA and RNA, which may contribute to its anticancer properties. Additionally, BBP has been shown to interact with various proteins, including histone deacetylases and kinases, which may also contribute to its biological activity.
Biochemical and Physiological Effects:
BBP has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the modulation of various signaling pathways. BBP has also been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases. Additionally, BBP has been shown to have antioxidant properties, which may be useful in the prevention of oxidative stress-related diseases.
実験室実験の利点と制限
BBP has several advantages for lab experiments, including its relative ease of synthesis and its potential as a building block for the synthesis of functional materials. Additionally, BBP has been extensively studied for its biochemical and physiological effects, which makes it a useful tool for investigating various cellular processes. However, BBP also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of BBP, including the investigation of its potential as an anticancer agent, the development of BBP-based functional materials, and the exploration of its interactions with various proteins and enzymes. Additionally, further research is needed to fully understand the mechanism of action of BBP and its potential applications in various fields.
合成法
BBP can be synthesized through various methods, including the reaction of 3-aminophenol with 2-chlorobenzoic acid, followed by the reaction of the resulting product with 2-aminobenzoic acid. Another method involves the reaction of 3-aminophenol with 2-nitrobenzoic acid, followed by the reduction of the nitro group to an amino group, and then the reaction of the resulting product with 2-aminobenzoic acid. The synthesis of BBP is a complex process that requires careful control of reaction conditions, including temperature, pressure, and reaction time.
科学的研究の応用
BBP has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, BBP has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In biochemistry, BBP has been studied for its interactions with proteins, particularly its ability to bind to DNA and RNA. In materials science, BBP has been investigated for its potential as a building block for the synthesis of functional materials, such as polymers and nanoparticles.
特性
IUPAC Name |
N-[3-benzamido-5-(1,3-benzoxazol-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N3O3/c31-25(18-9-3-1-4-10-18)28-21-15-20(27-30-23-13-7-8-14-24(23)33-27)16-22(17-21)29-26(32)19-11-5-2-6-12-19/h1-17H,(H,28,31)(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSNYQHGNZLMSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C3=NC4=CC=CC=C4O3)NC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-benzamido-5-(1,3-benzoxazol-2-yl)phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2'-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid](/img/structure/B4937314.png)
![N-[(4-chlorophenyl)(phenyl)methyl]-1-ethyl-4-piperidinamine](/img/structure/B4937315.png)

![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-4-nitrobenzamide](/img/structure/B4937328.png)
![(1S*,4S*)-2-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B4937336.png)

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-naphthamide](/img/structure/B4937349.png)
![N,N'-[4,6-bis(2,2,2-trifluoroethoxy)-1,3-phenylene]di(1-naphthamide)](/img/structure/B4937369.png)
![3-[2-oxo-2-(propylamino)ethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B4937375.png)

![2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-iodobenzamide](/img/structure/B4937409.png)
![4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinazoline](/img/structure/B4937426.png)

![4-{3-[butyl(methyl)amino]butyl}phenol](/img/structure/B4937436.png)